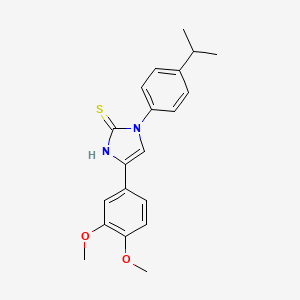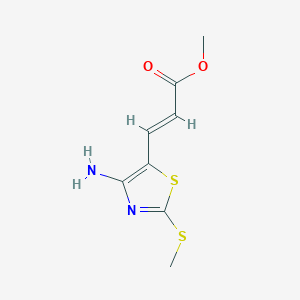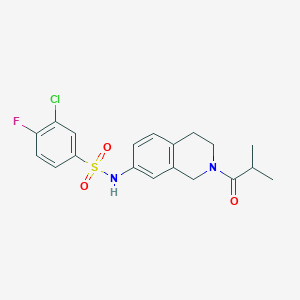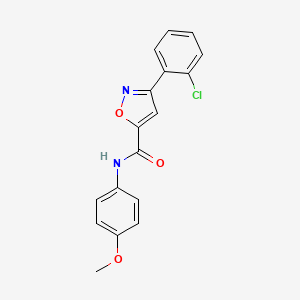![molecular formula C23H21N5O B2371662 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide CAS No. 393533-57-8](/img/structure/B2371662.png)
3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide, also known as BPEP, is a synthetic organic compound that has been widely used in scientific research. BPEP belongs to the family of benzotriazole compounds and has been shown to have potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Synthesis and Antifungal Activity
- Researchers have investigated the synthesis of compounds related to 1H-benzotriazole and their potential antifungal activities. For instance, the synthesis of azetidinones derived from 1H-benzotriazole and their testing against fungal species like C. albicans has been reported, showing moderate to good antifungal activity (Toraskar, Kadam, & Kulkarni, 2009).
Bioinformatic Characterization in Brain Disorders
- A bioinformatics and pathology study of new Schiff bases, including derivatives of propanehydrazide, focused on their drug-like properties and potential applicability in treating neurodegenerative diseases, particularly Alzheimer’s disease (Avram et al., 2021).
Antibacterial and Anticonvulsant Evaluation
- Novel compounds synthesized from 1H-benzotriazole have been evaluated for their antibacterial, antifungal, and anticonvulsant activities. These studies found moderate antibacterial and antifungal activity against specific strains and excellent anticonvulsant activity in certain compounds (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Antioxidant and Anticancer Activity
- Research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed that these compounds possess significant antioxidant and anticancer activities, with certain derivatives being more effective than ascorbic acid and showing cytotoxicity against specific cancer cell lines (Tumosienė et al., 2020).
Antimicrobial Activities
- The synthesis of various derivatives of propanehydrazide and their evaluation as antimicrobial agents have been conducted, showing promising results compared to standard drugs in some cases (Mohamed et al., 2008).
Microwave Assisted Synthesis as Antibacterial Agents
- Studies on the microwave-assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as antibacterial agents have shown promising antibacterial activity against various microbial strains (Rani et al., 2021).
Propriétés
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-17(18-11-13-20(14-12-18)19-7-3-2-4-8-19)24-26-23(29)15-16-28-22-10-6-5-9-21(22)25-27-28/h2-14H,15-16H2,1H3,(H,26,29)/b24-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEQVDAWIKAJJA-JJIBRWJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393533-57-8 |
Source


|
| Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)N'-(1-(1,1'-BI-PH)-4-YLETHYLIDENE)PROPANOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2371593.png)



![(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2371599.png)


